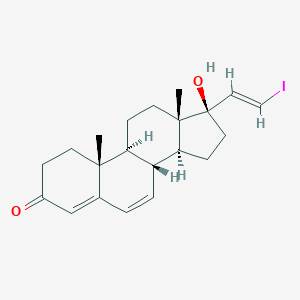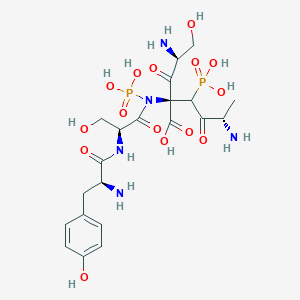
Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine, also known as pSer-pTyr-pSer-Ala, is a peptide that has gained significant attention in the scientific community due to its unique biochemical and physiological properties. It is a phosphorylated peptide that is involved in various cellular processes, including signal transduction, protein-protein interactions, and enzyme regulation.
Wirkmechanismus
The mechanism of action of Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala is complex and involves multiple pathways. It is known to interact with various proteins, including kinases, phosphatases, and adaptor proteins, to regulate their activity. Additionally, Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala has been shown to act as a scaffold protein, bringing together multiple signaling molecules to form a signaling complex. This complex then activates downstream signaling pathways, leading to various cellular responses.
Biochemical and Physiological Effects:
Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala has been shown to have various biochemical and physiological effects. It has been found to regulate the activity of various enzymes, including kinases and phosphatases, leading to the modulation of signaling pathways. Additionally, Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala has been shown to activate immune cells, leading to the production of cytokines and chemokines, which play a crucial role in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala in lab experiments is its ability to regulate the activity of various enzymes and signaling pathways. This makes it a useful tool for studying the mechanisms of various cellular processes. However, one limitation of using Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala is its complex synthesis method, which can make it challenging to obtain pure samples for experiments.
Zukünftige Richtungen
There are several future directions for the study of Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala. One area of research is the development of new synthesis methods that can produce larger quantities of pure peptide. Additionally, there is a need for further research into the role of Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala in the immune response and its potential as a therapeutic target for various diseases. Finally, the use of Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala in the development of new drugs and therapies is an area of research that holds promise for the future.
Synthesemethoden
The synthesis of Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala is a complex process that involves multiple steps. It is typically synthesized through solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain. The phosphorylation of the peptide is achieved by using phosphoramidite chemistry, which allows for the introduction of phosphate groups at specific positions in the peptide sequence. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure peptide.
Wissenschaftliche Forschungsanwendungen
PSer-pTyr-pSer-Ala has been extensively studied in various scientific fields, including biochemistry, cell biology, and immunology. It has been found to play a crucial role in various cellular processes, including the regulation of protein-protein interactions, kinase activity, and signal transduction pathways. Additionally, Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala has been shown to be involved in the immune response, where it acts as a signaling molecule to activate immune cells such as T cells and B cells.
Eigenschaften
CAS-Nummer |
148832-06-8 |
|---|---|
Produktname |
Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine |
Molekularformel |
C21H33N5O15P2 |
Molekulargewicht |
657.5 g/mol |
IUPAC-Name |
(2R,5S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]-phosphonoamino]-2-[(2S)-2-amino-3-hydroxypropanoyl]-4-oxo-3-phosphonohexanoic acid |
InChI |
InChI=1S/C21H33N5O15P2/c1-9(22)15(30)17(42(36,37)38)21(20(34)35,16(31)13(24)7-27)26(43(39,40)41)19(33)14(8-28)25-18(32)12(23)6-10-2-4-11(29)5-3-10/h2-5,9,12-14,17,27-29H,6-8,22-24H2,1H3,(H,25,32)(H,34,35)(H2,36,37,38)(H2,39,40,41)/t9-,12-,13-,14-,17?,21-/m0/s1 |
InChI-Schlüssel |
CUNARXCTGFYKJV-NIHGWDQDSA-N |
Isomerische SMILES |
C[C@@H](C(=O)C([C@@](C(=O)[C@H](CO)N)(C(=O)O)N(C(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)P(=O)(O)O)P(=O)(O)O)N |
SMILES |
CC(C(=O)C(C(C(=O)C(CO)N)(C(=O)O)N(C(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N)P(=O)(O)O)P(=O)(O)O)N |
Kanonische SMILES |
CC(C(=O)C(C(C(=O)C(CO)N)(C(=O)O)N(C(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N)P(=O)(O)O)P(=O)(O)O)N |
Synonyme |
Ala-Ser(P)-Tyr(P)-Ser-Ala alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine ASPTPSA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



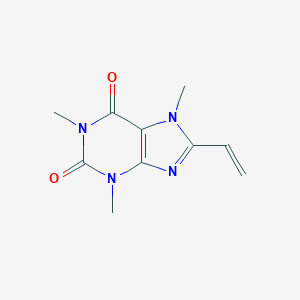
![4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B232975.png)
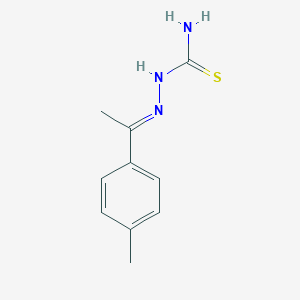
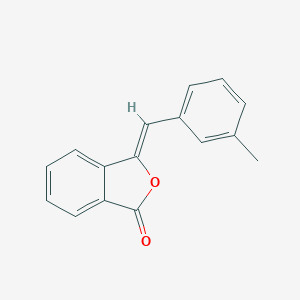
![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B232999.png)

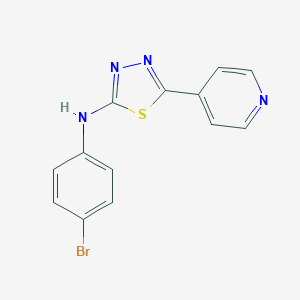
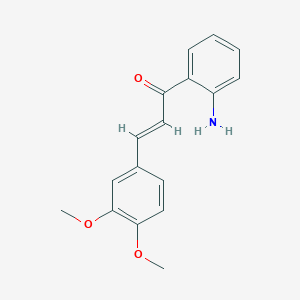
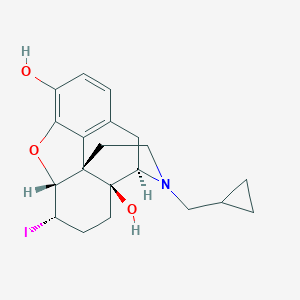

![10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione](/img/structure/B233031.png)
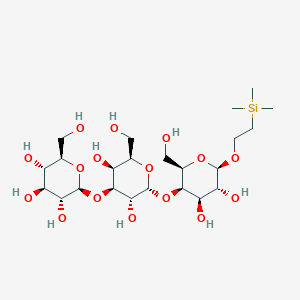
![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B233066.png)
